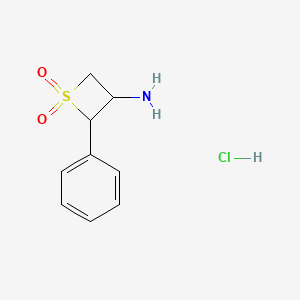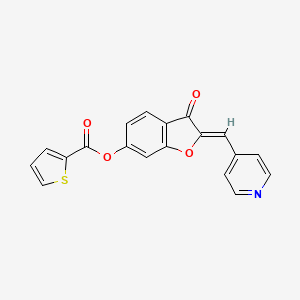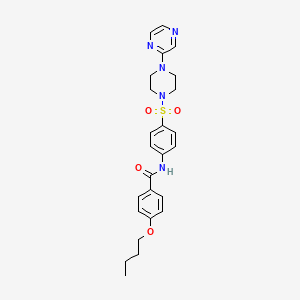![molecular formula C10H12BrN3 B2997656 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 1379349-89-9](/img/structure/B2997656.png)
6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and a tert-butyl group at the 3rd position
作用機序
Target of Action
This compound is primarily used for research and development
Mode of Action
As a research chemical, it is likely that its interaction with its targets and the resulting changes are subject to ongoing investigation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Understanding these effects requires detailed studies at the molecular, cellular, and systemic levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a brominated pyrazolo[1,5-a]pyrimidine derivative as a starting material, which undergoes coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and can be facilitated by microwave irradiation to improve yields and reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a prominent reaction for this compound, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield various arylated pyrazolo[1,5-a]pyrimidine derivatives .
科学的研究の応用
6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential inhibitory effects on enzymes and receptors involved in various diseases.
類似化合物との比較
Similar Compounds
3-tert-Butylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 6th position.
6-Iodo-3-tert-butylpyrazolo[1,5-a]pyrimidine: Contains an iodine atom instead of bromine.
Uniqueness
6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which can be selectively substituted or used in coupling reactions to introduce various functional groups, enhancing its versatility in synthetic applications .
特性
IUPAC Name |
6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLHLIIZHJTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2N=CC(=CN2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
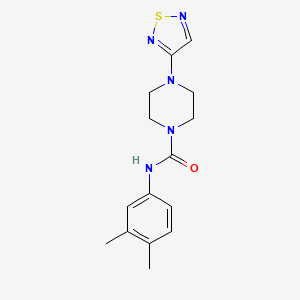
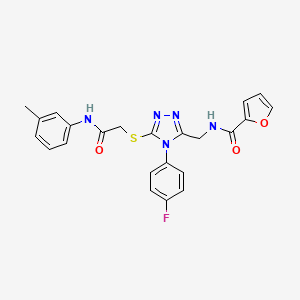
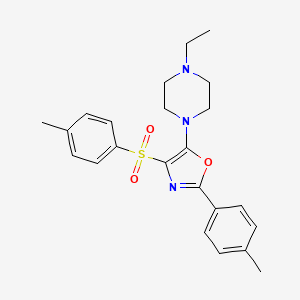
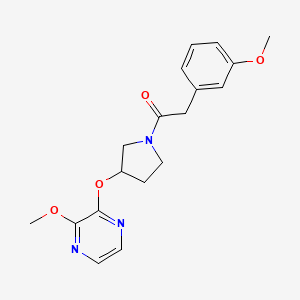

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)
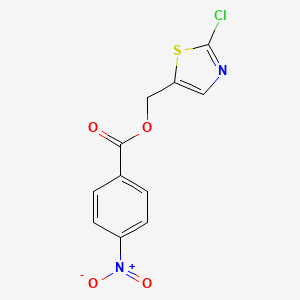
![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)
